(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring substituted with dichlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The dichlorophenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or phenyl groups.
Reduction: Amines or reduced derivatives of the nitrile group.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology and Medicine
Pharmacology: Investigation of its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules such as proteins or DNA.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Agriculture: Potential application as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-methylphenyl)acrylonitrile: Similar structure with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile may impart unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2S/c19-15-6-3-12(8-16(15)20)17-10-24-18(23-17)13(9-22)7-11-1-4-14(21)5-2-11/h1-8,10H/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABCAKMFRVSCMH-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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